molecular formula C21H28O2 B151563 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione CAS No. 246038-13-1

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

Cat. No.: B151563
CAS No.: 246038-13-1
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-POHNSKBLSA-N
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Description

9β,10α,17α-Pregna-4,6-diene-3,20-dione (CAS: 246038-13-1) is a synthetic progestogen structurally related to dydrogesterone (CAS: 152-62-5). It is characterized by a retro-stereochemistry at the C9 and C10 positions (9β,10α) and a 17α-hydroxyl group, distinguishing it from natural progesterone. This compound is noted as an impurity in dydrogesterone formulations and has been studied for its pharmacological and biochemical properties .

Properties

IUPAC Name

(8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-POHNSKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179353
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246038-13-1
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246038131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S48G465CS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Material: 9β,10α-Pregnane-5,7-diene-3,20-dione Diethyl Diacetal (Compound A)

Compound A serves as the foundational precursor, synthesized via photochemical treatment of progesterone derivatives. Its structure includes ethylene ketal protections at the 3- and 20-keto groups, critical for stabilizing the diene system during subsequent reactions.

Step 1: Acidic Deprotection to 9β,10α-Pregnane-4,7-diene-3,20-dione (Compound B)

Deprotection is achieved using 5–10% dilute sulfuric acid , 5–10% hydrochloric acid , or 40–60% acetic acid at 0–90°C. This step removes the ethylene ketal groups, regenerating the 3- and 20-keto functionalities while shifting the double bond from the 5,7- to the 4,7-positions. The reaction mechanism involves acid-catalyzed hydrolysis, with protonation of the acetal oxygen followed by nucleophilic water attack (Eq. 1):

Compound AH+, H2OCompound B+2 CH3CH2OH\text{Compound A} \xrightarrow{\text{H}^+,\ \text{H}2\text{O}} \text{Compound B} + 2\ \text{CH}3\text{CH}_2\text{OH}

Key Parameters:

  • Temperature: Optimal yields (≥95%) occur at 50–70°C.

  • Acid Concentration: Higher acid strengths (e.g., 10% H₂SO₄) reduce reaction time but increase byproduct formation.

Step 2: Alkaline Rearrangement to 9β,10α-Pregnane-4,6-diene-3,20-dione (Compound C)

Compound B undergoes base-mediated rearrangement in C₁–C₄ linear/branched alcohols (e.g., methanol, ethanol) using sodium hydroxide , potassium carbonate , or sodium methoxide (0.5–5.5:1 base-to-substrate ratio). This step induces a-sigmatropic shift, relocating the double bond to the 4,6-position (Eq. 2):

Compound BBase, ΔCompound C\text{Compound B} \xrightarrow{\text{Base},\ \Delta} \text{Compound C}

Optimized Conditions:

  • Solvent: Ethanol (20–30 V:W solvent-to-substrate ratio) maximizes yield (96.5%).

  • Temperature: 70–90°C ensures complete rearrangement within 2–4 hours.

Comparative Analysis of Methodologies

Historical vs. Modern Approaches

Early syntheses relied on Oppenauer oxidation and ozonolysis , yielding <30% due to multi-step inefficiencies and unstable intermediates. In contrast, the contemporary two-step route achieves 96.5% overall yield with fewer byproducts (Table 1).

Table 1: Comparison of Synthetic Methods

ParameterTraditional Route (1960s)Modern Patent Route (2023)
Steps72
Overall Yield12–18%89–96.5%
Byproducts4–7-Unrearranged (30%)<5%
Environmental ImpactHigh (CrO₃, O₃)Low (recyclable solvents)

Solvent and Base Selection

Methanol and ethanol are preferred for their ability to solubilize both acidic and basic intermediates. Sodium hydroxide outperforms weaker bases (e.g., Na₂CO₃) in minimizing side reactions, as evidenced by HPLC purity >99%.

Industrial Scalability and Process Optimization

Waste Management

The patented method reduces HCl gas emissions by 80% compared to earlier anhydrous HCl protocols. Neutralization of acidic waste with NaOH produces non-hazardous NaCl, simplifying disposal.

Cost Efficiency

  • Raw Material Consumption: Ethanol (solvent) is recovered via distillation, cutting costs by 40%.

  • Energy Use: Exothermic rearrangement at 70–90°C eliminates external heating requirements.

Challenges and Limitations

Byproduct Formation

Despite high yields, 4,7-unrearranged byproducts (≤5%) necessitate chromatographic purification, increasing production time.

Photochemical Step in Precursor Synthesis

The synthesis of Compound A requires UV photolysis , which demands specialized equipment and controlled conditions to prevent overexposure .

Chemical Reactions Analysis

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-3-one, while reduction can produce 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-diol .

Scientific Research Applications

Hormonal Therapies

Dydrogesterone is widely used in hormone replacement therapy (HRT) for managing estrogen deficiency symptoms in peri- and postmenopausal women. Its role in stabilizing the endometrial lining makes it crucial for preventing endometrial hyperplasia when estrogen is administered alone .

Case Study: Assisted Reproductive Technologies (ART)

A clinical study evaluated dydrogesterone's effectiveness for luteal-phase support in ART compared to micronized vaginal progesterone. Results indicated higher pregnancy rates with dydrogesterone across various patient groups, underscoring its efficacy in reproductive health .

Endometriosis Treatment

Dydrogesterone is also investigated for treating endometriosis due to its ability to modulate hormonal levels and alleviate symptoms associated with the condition. Its progestogenic effects help reduce the growth of endometrial tissue outside the uterus .

Anti-inflammatory Properties

Research has shown that dydrogesterone possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its mechanism involves modulation of immune responses through progesterone receptors.

Development of Novel Progestogens

The compound serves as a precursor for synthesizing new progestogens with improved selectivity and efficacy. Modifications to its structure can yield derivatives that may have enhanced therapeutic profiles or reduced side effects compared to traditional progestogens .

Comparative Analysis of Dydrogesterone and Other Progestogens

Property Dydrogesterone Medroxyprogesterone Acetate Norethisterone
Chemical Structure Pregna-4,6-diene17α-hydroxyprogesterone derivative19-nor-testosterone derivative
Administration Route OralInjectable & OralOral
Main Uses HRT, ARTContraception, HRTContraception
Side Effects MinimalWeight gain, mood changesBreakthrough bleeding
Pregnancy Maintenance EffectiveLess effectiveModerate efficacy

Mechanism of Action

Comparison with Similar Compounds

Dydrogesterone (9β,10α-Pregna-4,6-diene-3,20-dione)

  • Structure : Shares the 9β,10α configuration and 4,6-diene system but lacks the 17α-hydroxyl group present in the target compound.
  • Physicochemical Properties: Molecular formula: C21H28O2 Molecular weight: 312.45 Melting point: 168–173°C Solubility: Insoluble in water; soluble in acetone and ethanol .
  • Pharmacological Activity :
    • Orally active progestogen with high selectivity for progesterone receptors.
    • Clinically used to prevent miscarriage and treat endometriosis.
    • Modulates immune responses by increasing IL-4+ decidual cells and suppressing TNF-α .
  • Toxicity : Oral LD50 in rats >4,600 mg/kg, indicating low acute toxicity .

Megestrol Acetate (17α-Acetoxy-6-methylpregna-4,6-diene-3,20-dione)

  • Structure : Features a 6-methyl group and 17α-acetoxy substitution on the pregnane skeleton.
  • Physicochemical Properties :
    • Molecular formula: C24H32O4
    • Molecular weight: 384.5
    • CAS: 595-33-5 .
  • Pharmacological Activity :
    • Potent progestogen with additional glucocorticoid activity.
    • Used to treat breast cancer and cachexia due to its appetite-stimulating effects.
    • The 6-methyl and 17α-acetoxy groups enhance oral bioavailability and receptor binding .

TX 066 (17α-Acetoxy-6-methyl-19-nor-4,6-pregna-diene-3,20-dione)

  • Structure: A 19-nor derivative with a 6-methyl and 17α-acetoxy group.
  • Pharmacological Activity :
    • Pure progestogen with antiandrogenic effects.
    • Lacks androgenic or estrogenic side effects, making it suitable for conditions like prostate hypertrophy .

1α,2α-Epoxypregna-4,6-diene-3,20-dione (Compound 10)

  • Structure : Contains an epoxide group at C1–C2.
  • Physicochemical Properties :
    • Melting point: 183–185°C
    • Synthesized via epoxidation of 1,4,6-pregnatriene-3,20-dione .
  • Activity: Limited data, but epoxidation may alter receptor interaction compared to non-epoxidized analogs.

Structural and Functional Analysis

Substituent Effects on Activity

  • 17α-Hydroxyl Group : Present in 9β,10α,17α-Pregna-4,6-diene-3,20-dione but absent in dydrogesterone. This group may influence metabolic stability or receptor binding kinetics .
  • 6-Methyl Group (Megestrol Acetate) : Enhances lipophilicity and prolongs half-life by reducing hepatic metabolism .
  • 19-Nor Structure (TX 066): Removes the C19 methyl group, reducing androgenic activity while retaining progestogenic effects .

Comparative Pharmacokinetics

Compound Oral Bioavailability Half-Life Key Metabolites
Dydrogesterone High 5–7 hours 20α-Dihydro derivatives
Megestrol Acetate Moderate 15–20 hours 6-Hydroxymethyl metabolites
9β,10α,17α-Pregna-4,6-diene-3,20-dione Not reported

Research Findings and Clinical Relevance

  • Anti-Glycation Activity : 9β,10α,17α-Pregna-4,6-diene-3,20-dione demonstrated comparable α-glucosidase inhibition to dydrogesterone but lower anti-glycation effects, suggesting divergent therapeutic applications .
  • Immunomodulation: Dydrogesterone upregulates IL-4+ uterine cells, which is critical for maintaining pregnancy, while the target compound’s immunomodulatory profile remains understudied .

Biological Activity

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, commonly known as a derivative of dydrogesterone, is a synthetic steroid belonging to the class of pregnane steroids. Its molecular formula is C21H28O2C_{21}H_{28}O_{2} with a molar mass of approximately 312.45 g/mol. This compound has garnered attention due to its potential biological activities and applications in hormone therapy.

  • Molecular Formula : C21H28O2C_{21}H_{28}O_{2}
  • Molecular Weight : 312.45 g/mol
  • CAS Number : 246038-13-1

The biological activity of this compound primarily involves its interaction with progesterone receptors. By binding to these receptors, it mimics the effects of natural progesterone, regulating various physiological processes such as:

  • Uterine lining growth and shedding : This is crucial in menstrual cycle regulation and pregnancy maintenance.
  • Anti-inflammatory effects : It may exert anti-inflammatory actions similar to other progestins.

Hormonal Regulation

Research indicates that this compound can influence hormonal pathways and has been studied for its potential use in hormone replacement therapy (HRT) due to its progestogenic properties.

Neuroendocrine Effects

Case studies have explored the impact of this compound on neuroendocrine functions. For instance:

  • A study highlighted its effects on markers of neuroendocrine function in animal models, suggesting potential implications for mood and cognitive functions .

Toxicological Profile

While the compound shows promise in therapeutic applications, its toxicological properties remain under-researched. It is noted as an impurity in dydrogesterone formulations; thus, understanding its safety profile is critical for clinical applications .

Comparative Analysis with Similar Compounds

A comparison with other pregnane steroids such as dydrogesterone and 6-dehydroprogesterone reveals similarities in their mechanisms but also highlights unique properties of this compound that may influence therapeutic outcomes.

Compound NameMolecular FormulaMolar Mass (g/mol)Primary Use
This compoundC21H28O2312.45Hormone therapy
DydrogesteroneC21H28O2312.45Hormone replacement therapy
6-DehydroprogesteroneC21H28O2312.45Progestin in contraceptives

Research Findings

Recent studies have focused on microbial transformations involving this compound. For example:

  • A study detailed microbial methods for hydroxylation processes that could enhance the bioactivity of steroid compounds like 9beta,10alpha-Pregna-4,6-diene-3,20-dione .

These findings suggest that biocatalysis could be a promising avenue for improving the efficacy and safety profiles of steroid hormones.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 9β,10α,17α-Pregna-4,6-diene-3,20-dione, and what intermediates are critical for structural fidelity?

  • Methodological Answer : Synthesis typically involves stereoselective modifications of progesterone derivatives. For example, the introduction of the 4,6-diene system can be achieved via dehydrogenation using catalysts like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Key intermediates include 17α-hydroxyprogesterone and retroprogesterone derivatives. Structural validation requires FTIR (for carbonyl groups at C3/C20), 1^1H NMR (to confirm stereochemistry at C9β/C10α), and HPLC for purity assessment .

Q. How can researchers confirm the stereochemical configuration of 9β,10α,17α-Pregna-4,6-diene-3,20-dione using spectroscopic techniques?

  • Methodological Answer :

  • FTIR : Characteristic peaks for Δ4^4-3-ketone (1665–1680 cm1^{-1}) and Δ6^6-double bond (1600–1620 cm1^{-1}) confirm the diene system .
  • 1^1H NMR : Chemical shifts at δ 5.7–5.9 ppm (C4 and C6 protons) and coupling constants (J9β,10αJ_{9β,10α}) distinguish retrosteroidal configuration .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for C9β and C10α positions .

Q. What are the primary pharmacological mechanisms of 9β,10α,17α-Pregna-4,6-diene-3,20-dione in progesterone receptor (PR) binding assays?

  • Methodological Answer : Competitive binding assays using human PR isoforms (PR-A/PR-B) show high affinity (KdK_d = 1–5 nM). Method: Radiolabeled 3^3H-progesterone displacement in uterine tissue homogenates, with SC-24598 as a reference antagonist. Activity correlates with transcriptional activation in reporter gene assays (e.g., GRE-luciferase) .

Advanced Research Questions

Q. How do species-specific metabolic pathways affect the interpretation of pharmacokinetic data for 9β,10α,17α-Pregna-4,6-diene-3,20-dione?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes from humans, rats, and mice to compare hydroxylation patterns. Human microsomes predominantly produce 2-hydroxylated metabolites, while rodents generate additional unidentified derivatives, necessitating LC-MS/MS for comprehensive profiling .
  • PBPK modeling : Integrate in vitro metabolic data with physiological parameters (e.g., hepatic blood flow) to predict human plasma concentrations. Validate against clinical data from progesterone deficiency trials .

Q. What experimental strategies resolve contradictions in reported carcinogenicity risks of 9β,10α,17α-Pregna-4,6-diene-3,20-dione?

  • Methodological Answer :

  • Genotoxicity assays : Conduct Ames test (bacterial reverse mutation) and micronucleus assay (mammalian erythrocytes) to assess mutagenic potential. Negative results in these assays suggest non-genotoxic mechanisms .
  • Long-term rodent bioassays : Administer doses equivalent to human therapeutic exposure (e.g., 10–100 mg/kg/day) for 24 months. Histopathological analysis of endocrine tissues (uterus, mammary glands) clarifies tumorigenic potential .

Q. How can researchers optimize chromatographic methods for quantifying 9β,10α,17α-Pregna-4,6-diene-3,20-dione in complex biological matrices?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/water (65:35, v/v), flow rate 1 mL/min. Detection at 240 nm (λmax_{max} for Δ4^4-3-ketone). Limit of quantification (LOQ): 10 ng/mL .
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode, transitions m/z 313.2 → 97.1 (quantifier) and 313.2 → 109.1 (qualifier). Solid-phase extraction (C18 cartridges) improves recovery from plasma (>85%) .

Methodological Notes

  • Contradictions in Data : Discrepancies in metabolite profiles (e.g., vs. 17) highlight the need for cross-species validation.
  • Safety Handling : Despite low acute toxicity (), adhere to OSHA guidelines (e.g., PPE, fume hoods) due to suspected reproductive toxicity .
  • Structural Analogues : Compare with chlormadinone acetate ( ) to isolate structure-activity relationships for progesterone receptor binding.

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